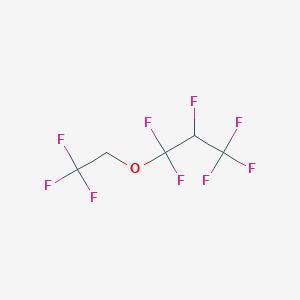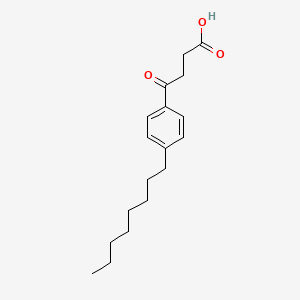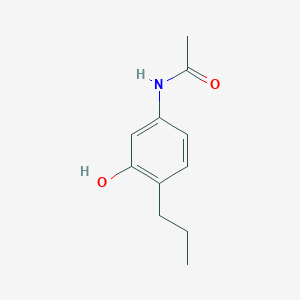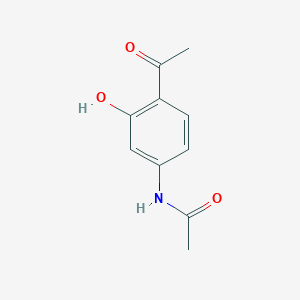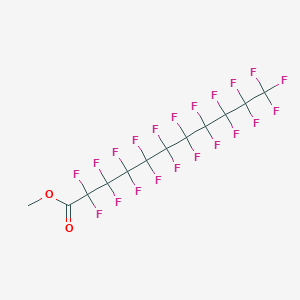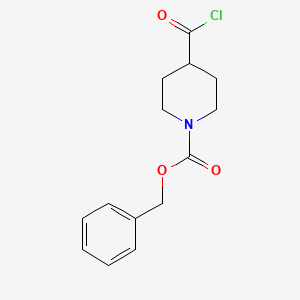
Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate
概要
説明
Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate is a chemical compound . It is used as a reactant for the synthesis of orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation and piperidine derivatives .
Synthesis Analysis
Piperidones, which include Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate, serve as precursors to the piperidine ring, a common component in many alkaloid natural products and drug candidates . They have been synthesized and bio-assayed for varied activity .Molecular Structure Analysis
The molecular formula of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate is C14H16ClNO3 . Its InChI is 1S/C14H16ClNO3/c15-13(17)12-6-8-16(9-7-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 and its Canonical SMILES is C1CN(CCC1C(=O)Cl)C(=O)OCC2=CC=CC=C2 .Chemical Reactions Analysis
Piperidones, including Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate, are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, etc . They are used in the synthesis of larger molecules with diverse properties and applications .Physical And Chemical Properties Analysis
The molecular weight of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate is 281.73 g/mol . Its XLogP3-AA is 2.6 .科学的研究の応用
-
Scientific Field : Chemical Research
- Application Summary : “Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate” is a chemical compound used in research . It is stored in an inert atmosphere at 2-8°C .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results or Outcomes : The specific results or outcomes from the use of this compound in research are not provided in the source .
-
Scientific Field : Neuropharmacology
- Application Summary : 4-Benzylpiperidine, a related compound, is used in scientific studies as a monoamine releasing agent . It has a 20- to 48-fold selectivity for releasing dopamine versus serotonin .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results or Outcomes : It is most efficacious as a releaser of norepinephrine, with an EC 50 of 109 nM (DA), 41.4 nM (NE) and 5246 nM (5-HT) .
-
Scientific Field : Drug Synthesis
- Application Summary : Benzyl 4-hydroxy-1-piperidinecarboxylate, a related compound, is used as a reactant for the synthesis of various drugs .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results or Outcomes : This compound has been used in the synthesis of orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, piperidine derivatives, molecular rods, oxazolidinone-quinolone hybrids and their antibacterial activity, and cyclic prodrugs of RGD peptidomimetics .
-
Scientific Field : Chemical Research
- Application Summary : “Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate” is a useful research chemical .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results or Outcomes : The specific results or outcomes from the use of this compound in research are not provided in the source .
-
Scientific Field : Drug Synthesis
- Application Summary : Benzyl 4-acetylpiperidine-1-carboxylate, a related compound, is used as a reactant for the synthesis of various drugs .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results or Outcomes : This compound has been used in the synthesis of orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, piperidine derivatives, molecular rods, oxazolidinone-quinolone hybrids and their antibacterial activity, and cyclic prodrugs of RGD peptidomimetics .
-
Scientific Field : Chemical Research
- Application Summary : “Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate” is a useful research chemical .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results or Outcomes : The specific results or outcomes from the use of this compound in research are not provided in the source .
将来の方向性
Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate has diverse applications including drug development and organic synthesis. It is used as a reactant for the synthesis of orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation and piperidine derivatives , indicating its potential for future research and development in these areas.
特性
IUPAC Name |
benzyl 4-carbonochloridoylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-13(17)12-6-8-16(9-7-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBUQFFBRSHOMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)Cl)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379940 | |
| Record name | Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate | |
CAS RN |
10314-99-5 | |
| Record name | 1-Piperidinecarboxylic acid, 4-(chlorocarbonyl)-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10314-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10314-99-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



